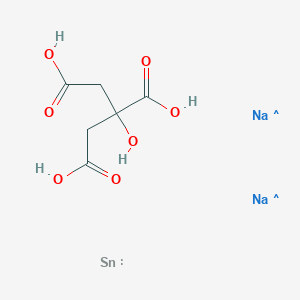
2-Amino-6-(methylsulfonyl)benzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-(methylsulfonyl)benzoic acid is an organic compound with the molecular formula C8H9NO4S. It is a derivative of benzoic acid, where the amino group is positioned at the 2nd carbon and the methylsulfonyl group at the 6th carbon of the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(methylsulfonyl)benzoic acid typically involves the nitration of methyl benzoate followed by reduction and sulfonation. One common method includes:
Nitration: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form methyl 2-nitrobenzoate.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding methyl 2-aminobenzoate.
Sulfonation: Finally, the methyl group is sulfonated using methylsulfonyl chloride in the presence of a base like pyridine to obtain 2-Amino-6-(methylsulfonyl)benzoic acid.
Industrial Production Methods
In industrial settings, the production of 2-Amino-6-(methylsulfonyl)benzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-(methylsulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Nitro-6-(methylsulfonyl)benzoic acid.
Reduction: 2-Amino-6-(methylthio)benzoic acid.
Substitution: 2-Halo-6-(methylsulfonyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-(methylsulfonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-6-(methylsulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target enzymes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-(methylsulfonyl)benzoic acid: Similar structure but with the sulfonyl group at the 4th position.
2-Amino-5-(methylsulfonyl)benzoic acid: Similar structure but with the sulfonyl group at the 5th position.
2-Amino-3-(methylsulfonyl)benzoic acid: Similar structure but with the sulfonyl group at the 3rd position.
Uniqueness
2-Amino-6-(methylsulfonyl)benzoic acid is unique due to the specific positioning of the amino and sulfonyl groups, which can influence its reactivity and interaction with biological targets. This unique structure can lead to distinct biological activities and applications compared to its isomers.
Eigenschaften
Molekularformel |
C8H9NO4S |
|---|---|
Molekulargewicht |
215.23 g/mol |
IUPAC-Name |
2-amino-6-methylsulfonylbenzoic acid |
InChI |
InChI=1S/C8H9NO4S/c1-14(12,13)6-4-2-3-5(9)7(6)8(10)11/h2-4H,9H2,1H3,(H,10,11) |
InChI-Schlüssel |
OUEWMALADHMPFW-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC(=C1C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Methoxy-5-methyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidine](/img/structure/B13122033.png)


![3-Cyclopropylbenzo[d]isoxazol-7-amine](/img/structure/B13122056.png)






![6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13122109.png)

